4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride
Description
4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyrazole backbone. Its molecular formula is C₇H₁₀ClN₂O₂S, and it features a methyl group at the 4-position, an isopropyl group at the 1-position, and a sulfonyl chloride moiety at the 5-position of the pyrazole ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where sulfonyl chlorides are widely used to form sulfonamides or sulfonate esters via nucleophilic substitution reactions.
Properties
CAS No. |
1823909-13-2 |
|---|---|
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3 |
InChI Key |
IZVNXQHPCRSNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(C)C)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Chlorination of Pyrazole Derivatives
The most widely reported method for synthesizing 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride involves a two-step process: sulfonation followed by chlorination .
-
Sulfonation :
The pyrazole core (4-methyl-1-isopropyl-1H-pyrazole) is treated with chlorosulfonic acid (ClSO₃H) in a halogenated solvent such as chloroform or dichloromethane (DCM). The reaction is typically conducted at 0–10°C to minimize side reactions, with gradual warming to 60°C to complete sulfonic acid formation. -
Chlorination :
The intermediate sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) . This step is carried out at 60°C for 2–4 hours, yielding the final product.
Key Parameters :
-
Molar Ratios : A 1:1.2 ratio of pyrazole to ClSO₃H ensures complete sulfonation.
-
Solvent Choice : Chloroform is preferred for its ability to stabilize reactive intermediates.
Optimization of Reaction Conditions
Temperature and Time Dependence
Optimal yields (>70%) are achieved when sulfonation occurs at 60°C for 10 hours, followed by chlorination at the same temperature for 2 hours. Prolonged heating beyond 12 hours leads to decomposition, reducing yields by 15–20%.
Solvent and Base Selection
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Sulfonation | Chlorination |
|---|---|---|
| Temperature | 0°C → 60°C | 60°C |
| Time | 10 hours | 2 hours |
| Solvent | Chloroform | Chloroform/DCM |
| Yield | 85–90% | 75–80% |
Purification and Characterization
Workup and Isolation
Post-reaction, the crude product is quenched in ice-cold water to precipitate unreacted reagents. The organic layer is separated, dried over sodium sulfate (Na₂SO₄) , and concentrated under reduced pressure.
Chromatographic Purification
Column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent system achieves >95% purity. Recrystallization from diethyl ether further enhances purity.
Table 2: Purification Methods and Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 95–98 | 65–70 |
| Recrystallization | 97–99 | 60–65 |
Industrial-Scale Production Challenges
Waste Management
Neutralization of acidic byproducts (e.g., HCl) requires scrubbers to comply with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, nickel
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The pyrazole ring may also interact with binding sites on receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity Trends: The 4-methyl derivative’s sulfonyl chloride group is less sterically hindered than its 3-methyl analog, favoring faster reactions with amines or alcohols.
- Applications : The tert-butylphenyl variant’s lipophilicity makes it suitable for hydrophobic drug candidates, while the oxazole-containing compound’s enhanced electrophilicity is advantageous in high-yield sulfonylation reactions .
Biological Activity
4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride, with the chemical formula and CAS number 130118651, is a sulfonyl chloride derivative of pyrazole. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 194.69 g/mol
- Boiling Point: Not available
- Hydrophilicity: High GI absorption predicted based on structure .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains, particularly in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | Not specified in literature | Staphylococcus aureus |
| Other derivatives (e.g., 7b) | 0.22 - 0.25 μg/mL | Various pathogens |
The most active derivatives from related studies showed significant bactericidal activity with MIC values indicating strong potential for clinical applications .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Similar pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The SAR analysis indicates that modifications to the pyrazole ring can enhance activity against cancer cells.
Table 2: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4-Methyl derivative | Not specified | Various |
| Other derivatives (e.g., compound 9) | < 1.98 | HT29 (colon cancer) |
These findings suggest that structural modifications can significantly influence the biological activity of pyrazole derivatives, making them candidates for further development as anticancer agents .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that certain pyrazole derivatives effectively inhibited resistant strains of bacteria, showing promise in treating infections where traditional antibiotics fail.
- Anticancer Efficacy : Another study reported that a derivative with a similar structure exhibited significant growth inhibition in human cancer cell lines, leading to further exploration of its mechanism of action.
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride?
Methodology :
- Sulfonylation : React 4-methyl-1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–5°C, inert atmosphere). Excess reagent ensures complete sulfonylation at the pyrazole C5 position .
- Purification : Isolate the product via recrystallization (e.g., methanol or THF) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity using TLC or HPLC .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agent) and reaction time (12–24 hr) to balance reactivity and byproduct formation .
Q. How is the compound characterized to confirm structural integrity?
Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., isopropyl group at N1, sulfonyl chloride at C5) and absence of impurities. Key signals: ~δ 1.4 ppm (isopropyl CH₃), δ 8.1 ppm (pyrazole H3) .
- FTIR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹, S-Cl at ~530 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (C₇H₁₀ClN₂O₂S) with ≤0.3% deviation .
Q. What are the stability considerations for storage and handling?
Methodology :
- Moisture Sensitivity : Store under anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis of the sulfonyl chloride group to sulfonic acid .
- Temperature : Maintain −20°C for long-term stability; avoid exposure to temperatures >40°C to prevent decomposition .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data be resolved?
Case Study :
- Discrepancy : Observed vs. calculated NMR shifts for pyrazole protons due to solvent polarity or tautomerism.
- Resolution :
- DFT Calculations : Compare experimental NMR with B3LYP/6-311+G(d,p)-level predictions to identify dominant tautomers .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the isopropyl group) .
Q. What strategies optimize sulfonylation efficiency while minimizing side reactions?
Methodology :
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance electrophilicity of sulfonyl chloride .
- Solvent Screening : Polar aprotic solvents (e.g., THF, DCM) improve reagent solubility; avoid DMF due to possible sulfonamide byproduct formation .
- Kinetic Control : Conduct reactions at low temperatures (−10°C) to suppress hydrolysis .
Q. How does the compound interact with biological targets in enzyme inhibition studies?
Methodology :
- Molecular Docking : Simulate binding to active sites (e.g., carbonic anhydrase) using AutoDock Vina. Key interactions: Sulfonyl group with Zn²⁺, pyrazole ring with hydrophobic pockets .
- In Vitro Assays : Measure IC₅₀ values via fluorometric assays (e.g., esterase inhibition). Compare with control inhibitors (e.g., acetazolamide) .
Q. What crystallographic insights explain its reactivity in nucleophilic substitutions?
Case Study :
- X-Ray Diffraction : Reveals planar pyrazole ring (r.m.s. deviation: 0.023 Å) and steric hindrance from the isopropyl group, which directs nucleophilic attack to the sulfonyl chloride .
- Intermolecular Interactions : Weak C–H···π and π–π stacking stabilize crystal packing, influencing solubility and recrystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
